REACTION_CXSMILES
|
[CH:1]([C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[CH:6][CH:5]=1)([CH3:3])[CH3:2].C(OC(=O)C)(=O)C.[Br:18]Br.Cl.[OH-].[K+]>O.C(O)(=O)C>[Br:18][C:6]1[CH:5]=[C:4]([CH:1]([CH3:3])[CH3:2])[CH:10]=[CH:9][C:7]=1[NH2:8] |f:4.5|
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Name
|
|
Quantity
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99 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=CC=C(N)C=C1
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
37.4 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
370 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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UNSPECIFIED
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Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
while vigorously stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 1 h
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
while vigorously stirring, over ca. 30 min
|
Duration
|
30 min
|
Type
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TEMPERATURE
|
Details
|
this mixture was refluxed until a precipitate
|
Type
|
CUSTOM
|
Details
|
was formed
|
Type
|
CUSTOM
|
Details
|
This precipitate was separated
|
Type
|
WASH
|
Details
|
washed with 2×150 ml of methyl-tert-butyl ether
|
Type
|
CUSTOM
|
Details
|
dried in vacuum
|
Type
|
ADDITION
|
Details
|
A mixture of the solid
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with 2×150 ml of methyl-tert-butyl ether
|
Type
|
EXTRACTION
|
Details
|
The combined extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over K2CO3
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
DISTILLATION
|
Details
|
Fractional distillation
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(N)C=CC(=C1)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |